molecular formula C15H11NOS B2986439 2-phenyl-8-sulfanyl-4(1H)-quinolinone CAS No. 338966-55-5

2-phenyl-8-sulfanyl-4(1H)-quinolinone

Cat. No. B2986439
M. Wt: 253.32
InChI Key: RBUQLDTVPBGGCE-UHFFFAOYSA-N
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Description

2-phenyl-8-sulfanyl-4(1H)-quinolinone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure, which allows it to interact with various biological systems in the body. In

Scientific Research Applications

Crystal Structure and Synthesis

  • A comprehensive study was conducted on the crystal structure of a novel sulfonamide-dihydroquinolinone compound, elucidating its molecular structure, intermolecular interactions, and theoretical calculations related to its reactivity and electrophilic sites. This research highlights the potential of such compounds in various scientific applications due to their structural properties and interactions (Moreira et al., 2019).

Biological Potential and Anticancer Activity

  • Quinolinones, including derivatives related to 2-phenyl-8-sulfanyl-4(1H)-quinolinone, have been studied for their anticancer properties. New 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated significant cytotoxic effects against cancer cell lines, highlighting the therapeutic potential of quinolinone derivatives in cancer treatment (Jaskulska et al., 2022).

Electroluminescent Properties

  • Organoboron complexes featuring substituted 8-quinolinolates as chelating ligands were synthesized and characterized for their electronic and electroluminescent properties. This research indicates the potential use of quinolinone derivatives in materials science, particularly in the development of luminescent materials (Kappaun et al., 2006).

DNA Interaction and Cytotoxicity

  • Mixed-ligand copper(II) complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone were studied for their DNA interaction, cleavage, and in vitro cytotoxicity against cancer cell lines. These findings contribute to the understanding of the mechanism of action of quinolinone derivatives and their potential as anticancer agents (Buchtík et al., 2011).

Chemical Sensors

  • Quinazolinone derivatives have been utilized as fluoroionophores for the development of sensitive optochemical sensors. Specifically, a study demonstrated the use of 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone for detecting Fe3+ ions, showcasing the application of quinolinone derivatives in environmental monitoring and analytical chemistry (Zhang et al., 2007).

properties

IUPAC Name

2-phenyl-8-sulfanyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-13-9-12(10-5-2-1-3-6-10)16-15-11(13)7-4-8-14(15)18/h1-9,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQLDTVPBGGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-8-sulfanyl-4(1H)-quinolinone

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